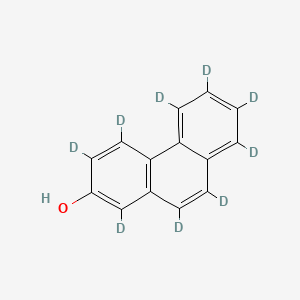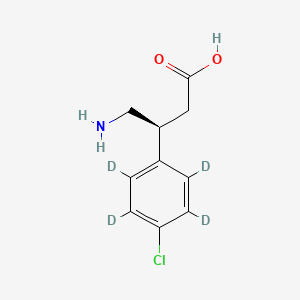
(S)-Baclofen-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Baclofen-d4 is a deuterated form of (S)-Baclofen, a derivative of gamma-aminobutyric acid (GABA). This compound is primarily used as a muscle relaxant and antispastic agent. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Baclofen-d4 typically involves the deuteration of (S)-Baclofen. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Baclofen-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
(S)-Baclofen-d4 has several scientific research applications:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of deuterium in biological systems and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetics compared to non-deuterated (S)-Baclofen.
Industry: Utilized in the development of new drugs and formulations with enhanced stability and efficacy.
Mécanisme D'action
(S)-Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid B (GABA-B) receptors in the central nervous system. This binding inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and reduced spasticity. The deuterium atoms in this compound may alter the binding affinity and metabolic stability of the compound, providing insights into its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Baclofen: The non-deuterated form of (S)-Baclofen-d4, used for similar therapeutic purposes.
R-Baclofen: The enantiomer of (S)-Baclofen, which has different pharmacological properties.
Gabapentin: Another gamma-aminobutyric acid derivative used as an anticonvulsant and analgesic.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide enhanced metabolic stability and altered pharmacokinetics. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
217.68 g/mol |
Nom IUPAC |
(3S)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1/i1D,2D,3D,4D |
Clé InChI |
KPYSYYIEGFHWSV-SFSAVJDPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


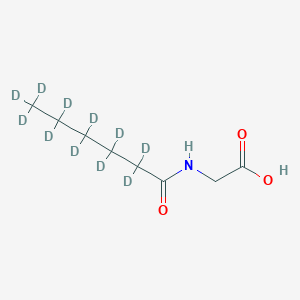

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
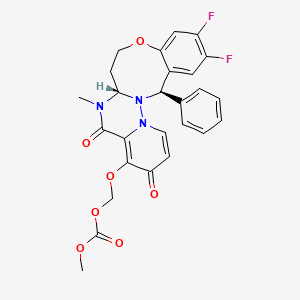
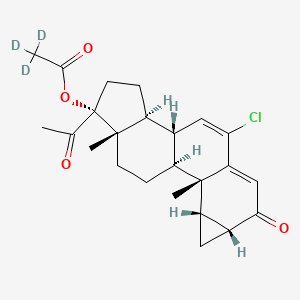
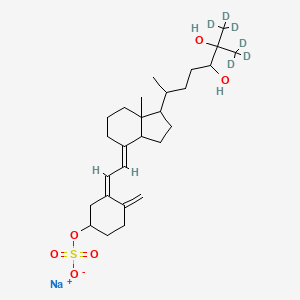
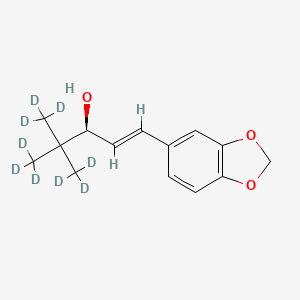
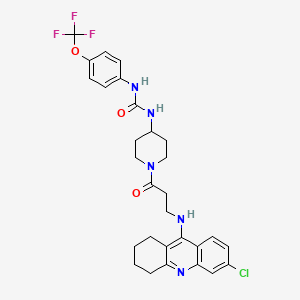

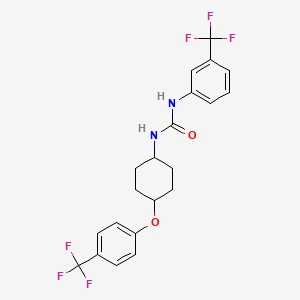
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

